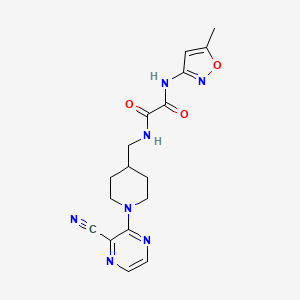
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H19N7O3 and its molecular weight is 369.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C19H22N6O2, with a molecular weight of approximately 366.42 g/mol. Its structure features a piperidine moiety, which is known for its biological activity, and an oxalamide core that enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O2 |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 1797219-33-0 |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Preparation of Intermediates : The synthesis begins with the preparation of 3-cyanopyrazine, which can be synthesized from pyrazine through a cyanation reaction.
- Formation of Piperidine Derivative : The 3-cyanopyrazine is reacted with a suitable piperidine derivative to form the piperidine intermediate.
- Coupling Reaction : The piperidine intermediate is then coupled with an oxalamide derivative under specific conditions to yield the final product.
These steps are optimized for high yield and purity, often utilizing automated reactors for industrial production.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an inhibitor or modulator, influencing various biological pathways. The exact targets and pathways are under investigation but may include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.
- Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting neurological pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, possibly through apoptosis induction in cancer cells.
- Antimicrobial Effects : Some derivatives have shown promising antimicrobial activity against various pathogens.
- Neuroprotective Effects : Investigations into neuroprotective properties indicate potential benefits in neurodegenerative diseases.
Case Studies
Several studies have explored the biological effects of related compounds:
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated a series of oxalamides and found that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, suggesting a pathway for further development into anticancer agents.
Study 2: Neuroprotective Mechanisms
Research published in Neuroscience Letters highlighted the neuroprotective effects of piperidine derivatives, indicating that modifications to the piperidine structure could enhance neuroprotection against oxidative stress.
Study 3: Antimicrobial Efficacy
A recent investigation demonstrated that compounds containing the isoxazole ring showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, paving the way for potential therapeutic applications in infectious diseases.
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-11-8-14(23-27-11)22-17(26)16(25)21-10-12-2-6-24(7-3-12)15-13(9-18)19-4-5-20-15/h4-5,8,12H,2-3,6-7,10H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCNULBDHUCKPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














